![molecular formula C13H22O2 B14416663 2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane CAS No. 79821-40-2](/img/structure/B14416663.png)
2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a geranyl group, which is a monoterpenoid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane typically involves the reaction of geraniol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane involves its ability to react with nucleophiles due to the strained nature of the oxirane ring. The compound can form covalent bonds with nucleophilic sites on biological macromolecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues.
類似化合物との比較
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features but lacking the oxirane ring.
Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavorings.
Nerol: An isomer of geraniol with similar properties but different stereochemistry.
Uniqueness
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is unique due to the presence of both the geranyl group and the oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
79821-40-2 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2-(3,7-dimethylocta-2,6-dienoxymethyl)oxirane |
InChI |
InChI=1S/C13H22O2/c1-11(2)5-4-6-12(3)7-8-14-9-13-10-15-13/h5,7,13H,4,6,8-10H2,1-3H3 |
InChIキー |
QBQKOBUUPXWVSE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCOCC1CO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
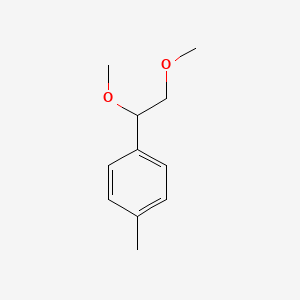

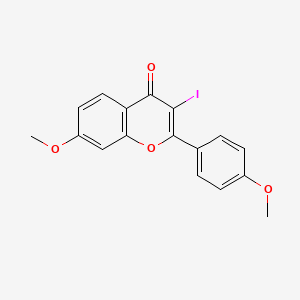
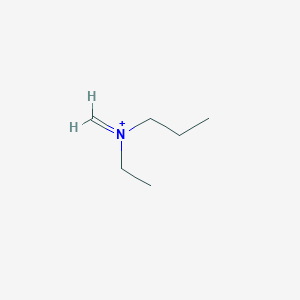
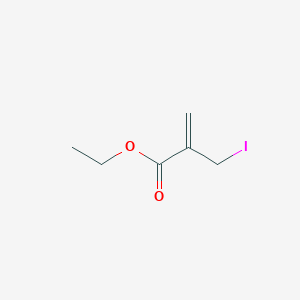
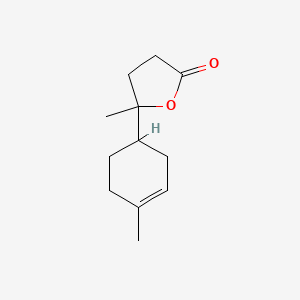
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
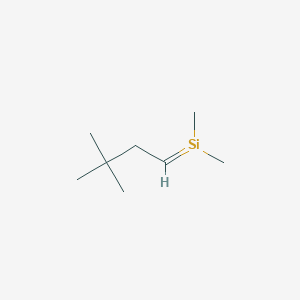


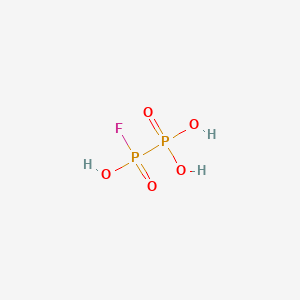
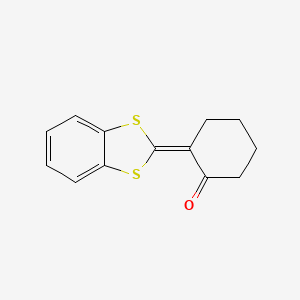
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
